molecular formula C9H8ClNS B13401132 2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole CAS No. 13084-29-2

2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B13401132
CAS No.: 13084-29-2
M. Wt: 197.69 g/mol
InChI Key: CETOTCRSQNJNNS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole is a chemical intermediate of significant interest in medicinal and synthetic chemistry. This compound features a 4,5-dihydrothiazole (thiazoline) core, a privileged scaffold frequently found in the structure of various biologically active molecules and pharmaceutical agents . The incorporation of the 4-chlorophenyl substituent at the 2-position modulates the compound's electronic properties and enhances its utility as a building block for more complex structures. The primary research value of this dihydrothiazole derivative lies in its role as a versatile synthon for the construction of heterocyclic hybrid molecules. Molecular hybridization—the fusion of two distinct pharmacophores into a single entity—is a leading strategy in modern drug discovery for developing new therapeutic agents with enhanced efficacy and multi-target profiles . This compound serves as a critical precursor in such syntheses, particularly in Hantzsch-type cyclization and other (3+2) heterocyclization reactions, enabling access to a diverse array of thiazole-linked pyrazoline, pyrazole, and other complex heterocyclic systems . Researchers utilize this compound to develop novel hybrids for screening against a range of biological targets. Analogous structures have demonstrated a broad spectrum of pharmacological potential in preclinical research, including anticancer , antibacterial , antifungal , and anti-inflammatory activities . The mechanism of action for final active compounds is typically target-specific; for instance, some synthesized thiazolyl-pyrazole hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology . This product is intended for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

13084-29-2

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H8ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

CETOTCRSQNJNNS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Bromo-1-(4-chlorophenyl)ethanone with Thiosemicarbazides or Carbothioamides

One of the most common and efficient methods for synthesizing this compound derivatives involves the cyclocondensation reaction between 2-bromo-1-(4-chlorophenyl)ethanone and thiosemicarbazides or carbothioamides. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the thiazoline ring.

  • Procedure:
    The reaction is typically carried out in ethanol or other suitable solvents under reflux conditions with a base such as triethylamine or sodium hydroxide to facilitate cyclization. Reaction times vary from 2 to 6 hours depending on the conditions and substrates used.

  • Yields:
    Yields reported range from moderate to high (68% to 87%) depending on the exact substituents and conditions.

  • Example:
    The synthesis of this compound was achieved by refluxing 2-bromo-1-(4-chlorophenyl)ethanone with hydrazine carbothioamide derivatives in ethanol with triethylamine as a catalyst, producing the target compound in good yield.

Hantzsch Thiazole Synthesis Using α-Haloketones and Thiourea Derivatives

The classical Hantzsch synthesis is widely employed for the preparation of thiazole and thiazoline derivatives. It involves the reaction of α-haloketones (such as 2-bromo-1-(4-chlorophenyl)ethanone) with thiourea or thiosemicarbazides.

  • Procedure:
    The α-haloketone is reacted with thiourea or thiosemicarbazide in refluxing ethanol or other polar solvents. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-haloketone, followed by ring closure to form the thiazoline ring.

  • Catalysts and Conditions:
    Acidic or basic catalysts such as hydrochloric acid or triethylamine may be used. Microwave or ultrasound irradiation techniques have also been applied to enhance reaction rates and yields.

  • Advantages:
    This method is straightforward, uses readily available starting materials, and allows for structural variation by changing the substituents on the α-haloketone or thiourea.

Cyclization of Pyrazoline-Thioamide Precursors with Phenacyl Bromides

Another route involves the reaction of pyrazoline-thioamide derivatives with phenacyl bromides bearing a 4-chlorophenyl substituent. This method simultaneously constructs the thiazoline ring fused or linked to other heterocyclic systems.

  • Procedure:
    Pyrazoline-thioamides are refluxed with phenacyl bromide derivatives in ethanol or dimethylformamide (DMF) for 2–3 hours. Triethylamine is often used as a base to promote cyclization.

  • Yields and Characterization:
    The products are obtained in moderate to excellent yields (up to 85%). The structures are confirmed by NMR, IR, and single crystal X-ray diffraction.

Multistep Syntheses Involving Hydrazinecarbothioamides and Hydrazonoyl Halides

More complex synthetic routes involve the preparation of hydrazinecarbothioamide intermediates, which then react with hydrazonoyl halides in ethanol under reflux with triethylamine to afford thiazole derivatives, including this compound analogues.

  • Procedure:
    A mixture of hydrazinecarbothioamide and hydrazonoyl halide is refluxed in absolute ethanol with triethylamine for 4–6 hours. The product precipitates and is purified by recrystallization.

  • Yields:
    This method generally provides good yields (up to quantitative in some cases) and allows for diverse substitution patterns on the thiazole ring.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Catalysts/Bases Yield Range (%) Advantages References
Cyclocondensation of 2-bromo-1-(4-chlorophenyl)ethanone with thiosemicarbazides or carbothioamides 2-bromo-1-(4-chlorophenyl)ethanone, thiosemicarbazide or carbothioamide Reflux in ethanol, 2–6 h Triethylamine or NaOH 68–87 Simple, high yield, scalable
Hantzsch synthesis with α-haloketones and thiourea derivatives α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone), thiourea Reflux in ethanol, microwave or ultrasound-assisted Acidic or basic catalysts 70–85 Efficient, allows microwave/ultrasound acceleration
Cyclization of pyrazoline-thioamides with phenacyl bromides Pyrazoline-thioamide, 4-chlorophenyl phenacyl bromide Reflux in ethanol or DMF, 2–3 h Triethylamine 75–85 Produces complex heterocycles, good yields
Reaction of hydrazinecarbothioamides with hydrazonoyl halides Hydrazinecarbothioamide, hydrazonoyl halide Reflux in ethanol, 4–6 h Triethylamine Up to quantitative Versatile, high purity products

Analytical and Characterization Techniques

The synthesized this compound compounds are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Both ^1H and ^13C NMR confirm the thiazoline ring and substituent environments. Characteristic signals include protons on the dihydrothiazole ring and aromatic protons of the 4-chlorophenyl group.

  • Infrared (IR) Spectroscopy:
    Key absorption bands include C=N stretching (~1590–1650 cm^-1), aromatic C-H, and thiazole ring vibrations.

  • Mass Spectrometry (MS):
    Molecular ion peaks confirm molecular weights consistent with this compound derivatives.

  • Elemental Analysis:
    Carbon, hydrogen, nitrogen, and sulfur content are consistent with the proposed molecular formulae.

  • X-ray Crystallography:
    Single crystal X-ray diffraction has been used to confirm the molecular structure and conformation of complex derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)thiazoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Isostructural derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5), exhibit nearly identical molecular conformations but differ in crystal packing due to halogen size (Cl vs. Br).

Property Chloro Derivative (4) Bromo Derivative (5)
Halogen Substituent Cl Br
Crystal Packing Dense, π-π stacking Adjusted for Br size
Potential Applications Antimicrobial agents Similar to 4, with modified pharmacokinetics

Electronic and Redox Properties

Replacing 4,5-dihydrooxazole with 4,5-dihydro-1,3-thiazole in organometallic compounds shifts redox potentials:

  • 2-(Z-1,2-diferrocenylvinyl)-imidazoline : E(I) = 0.250 V, E(II) = 0.437 V
  • 2-(Z-1,2-diferrocenylvinyl)-4,5-dihydro-1,3-thiazole : E(I) = 0.251 V, E(II) = 0.408 V
    The thiazole moiety stabilizes oxidation states, making it suitable for redox-active therapeutic applications .

Physical Properties of Structural Analogs

Compound Boiling Point (°C) Density (g/cm³) Refractive Index
2-(Butylsulfanyl)-4,5-dihydro-1,3-thiazole 266 1.17 1.594
2-Methyl-4,5-dihydro-1,3-thiazole N/A N/A N/A

Biological Activity

2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations including antimicrobial, anticancer, and anticonvulsant properties, and structure-activity relationships (SAR) derived from various studies.

Synthesis of this compound

The synthesis of thiazole derivatives typically involves methods such as cyclization reactions between appropriate precursors. The compound can be synthesized through multi-step reactions involving thiosemicarbazones and other electrophiles under controlled conditions. The presence of the 4-chlorophenyl group is crucial for enhancing biological activity.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives. The compound this compound has shown promising results against various bacterial strains:

Microorganism Activity (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans25 µg/mL

The presence of the chlorophenyl moiety significantly enhances the compound's activity against Gram-positive bacteria compared to its analogs without this substitution .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it exhibits cytotoxic effects against human hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines:

Cell Line IC50 (µM)
HepG28.10
MCF710.28

Mechanistic studies suggest that the compound induces apoptosis through caspase activation pathways . The presence of electron-withdrawing groups like chlorine enhances its potency by stabilizing the interaction with target proteins involved in cell proliferation .

3. Anticonvulsant Activity

Research into the anticonvulsant properties of thiazole derivatives indicates that this compound demonstrates significant efficacy in seizure models:

Model Median Effective Dose (mg/kg)
MES (Maximal Electroshock)24.38
scPTZ (Pentylenetetrazol)88.23

The SAR analysis reveals that para-substituted phenyl groups enhance anticonvulsant activity significantly compared to unsubstituted analogs .

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives containing the 4-chlorophenyl group:

  • Antimicrobial Study : A comparative study on various thiazole derivatives showed that compounds with halogen substitutions exhibited superior antimicrobial properties against a range of pathogens .
  • Anticancer Evaluation : In vitro studies demonstrated that compounds with the thiazole ring structure exhibited potent antiproliferative effects against multiple cancer cell lines, with specific emphasis on their mechanism involving apoptosis .
  • Anticonvulsant Investigation : In a series of experiments assessing the anticonvulsant potential using animal models, the compound displayed significant protective effects against induced seizures .

Q & A

Basic Research Questions

Q. What are the optimized solvent-free synthesis methods for 2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of aminoethanethiol with appropriate carbonyl precursors under solvent-free conditions. highlights that using 0.01 g of nanocatalyst (e.g., HNO₃@nano SiO₂) at 100°C with 3.5 mmol aminoethanethiol achieves optimal yields. Key parameters include catalyst loading, temperature, and stoichiometry of reactants .

Q. How is X-ray crystallography employed to determine the crystal structure of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) data are refined using programs like SHELXL ( ) and visualized via WinGX/ORTEP ( ). For example, reports a mean C–C bond length of 0.004 Å and R factor = 0.053 for a structurally similar thiazole derivative. Noncovalent interactions (e.g., C–H···S) are analyzed to understand packing motifs .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

  • Methodology : FT-IR and Raman spectroscopy identify functional groups (e.g., C–S stretching at ~650 cm⁻¹), while NMR (¹H/¹³C) confirms regiochemistry. validates assignments via quantum chemical calculations (e.g., B3LYP/6-31G(d)) and cross-referencing with experimental data .

Advanced Research Questions

Q. How do oxidation reactions affect the electronic and structural properties of this compound?

  • Methodology : Oxidation with agents like oxone® or mCPBA converts the thiazoline ring to S-oxides or sulfones (). Density Functional Theory (DFT) calculations (e.g., using Multiwfn, ) reveal changes in molecular electrostatic potential (MEP) and bond dissociation energies. Comparative analysis of oxidized vs. parent compounds identifies reactivity trends .

Q. What role do noncovalent interactions play in the solid-state architecture of thiazole-coumarin hybrids?

  • Methodology : Hirshfeld surface analysis ( ) quantifies interactions like π–π stacking and C–H···O bonds. For example, C–Br···π interactions (purple dashed lines in ) contribute to supramolecular chain formation. Energy decomposition analysis (EDA) via DFT further ranks interaction strengths .

Q. How can computational tools predict the bioactivity of this compound derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to target proteins (e.g., antimicrobial enzymes). and combine docking results with RDG (Reduced Density Gradient) analysis to map steric and electronic complementarity. In silico predictions are validated via in vitro antimicrobial assays .

Q. What are the degradation pathways of this compound in environmental or biological systems?

  • Methodology : Biodegradation studies (e.g., using Aspergillus niger, ) employ GC-MS to identify metabolites like 2-phenyl-4,5-dihydro-1,3-thiazole. Metabolic pathways are inferred through isotopic labeling and intermediate trapping .

Methodological Resources

  • Crystallography : SHELXL ( ), WinGX/ORTEP ( ).
  • Computational Analysis : Multiwfn for wavefunction analysis ( ), Gaussian for DFT.
  • Spectral Tools : Bruker FT-IR/NMR systems, OMNIC software.

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